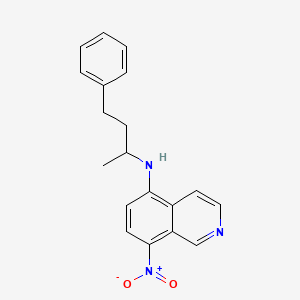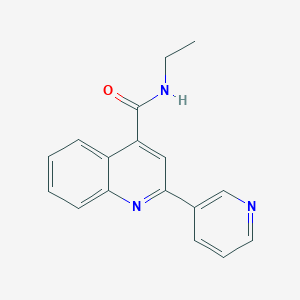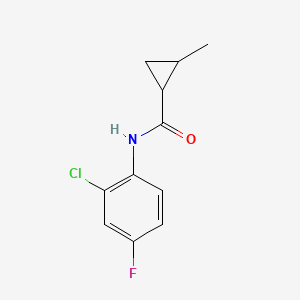![molecular formula C15H18N2O3 B7564403 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one, also known as OPQ or GYKI-52466, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor in a non-competitive manner, meaning that it does not compete with the binding of glutamate to the receptor. Instead, it binds to a site on the receptor that is distinct from the glutamate binding site, resulting in the inhibition of the receptor's function.
Biochemical and Physiological Effects:
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the severity and duration of seizures induced by various convulsants. It has also been found to have neuroprotective effects, preventing the death of neurons in animal models of stroke and neurodegenerative diseases. Additionally, 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its potency and selectivity as an antagonist of the AMPA subtype of glutamate receptors. This allows for precise and specific manipulation of the receptor's function, which is crucial for studying its role in various neurological disorders. However, one limitation of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
将来の方向性
There are several potential future directions for research on 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to investigate the mechanisms underlying its anxiolytic and antidepressant effects. Finally, there is potential for the development of more potent and selective AMPA receptor antagonists based on the structure of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one.
合成法
The synthesis of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with 2-oxo-tetrahydrofuran-3-carboxylic acid in the presence of a base. This reaction results in the formation of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one as a white solid with a melting point of 215-217°C.
科学的研究の応用
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system. 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been used in a variety of studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
4-[3-(oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMZPXBDVIDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)

![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)


![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)